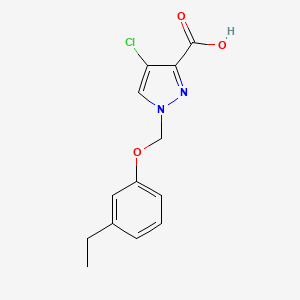
4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-ethylphenol with chloromethyl methyl ether to form 3-ethylphenoxymethyl chloride. This intermediate is then reacted with 4-chloro-1H-pyrazole-3-carboxylic acid under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate derivatives.
Reduction: Formation of 1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The ethylphenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the ethylphenoxy group, resulting in different chemical properties.
1-((3-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group, affecting its reactivity and biological activity.
4-Chloro-1-((3-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
Uniqueness
4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chloro group, ethylphenoxy group, and carboxylic acid group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13ClN2O3 |
|---|---|
Molecular Weight |
280.70 g/mol |
IUPAC Name |
4-chloro-1-[(3-ethylphenoxy)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-9-4-3-5-10(6-9)19-8-16-7-11(14)12(15-16)13(17)18/h3-7H,2,8H2,1H3,(H,17,18) |
InChI Key |
HUGFXTHIJMGASM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















